4-trans-Hydroxyglipizid
Übersicht
Beschreibung
4-trans-Hydroxyglipizide is a metabolite of the antidiabetic drug Glipizide. It is a sulfonamide derivative with the molecular formula C21H27N5O5S. This compound plays a significant role in the metabolism and pharmacokinetics of Glipizide, contributing to its therapeutic effects in managing blood glucose levels in patients with type 2 diabetes mellitus.
Wissenschaftliche Forschungsanwendungen
4-trans-Hydroxyglipizide has several scientific research applications across different fields:
Chemistry: It serves as a model compound for studying the hydroxylation reactions and metabolic pathways in organic chemistry.
Biology: Researchers use it to investigate the metabolic processes in biological systems, particularly in the context of diabetes research.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of Glipizide, aiding in the development of more effective antidiabetic drugs.
Industry: The compound is utilized in the pharmaceutical industry for the synthesis of new drug candidates and the improvement of existing medications.
Wirkmechanismus
Target of Action
4-trans-Hydroxyglipizide is a metabolite of glipizide , a sulfonylurea medication used in Type 2 Diabetes to sensitize pancreatic beta cells and stimulate insulin release . The primary target of 4-trans-Hydroxyglipizide, like glipizide, is the pancreatic beta cells .
Mode of Action
4-trans-Hydroxyglipizide, as a metabolite of glipizide, likely shares a similar mode of action. Glipizide works by stimulating the insulin release from the pancreatic beta cells, thereby increasing the plasma concentrations of insulin . This action depends on the functional beta cells in the pancreatic islets .
Biochemical Pathways
The formation of 4-trans-Hydroxyglipizide involves the metabolic oxidation of the parent drug, glipizide . Glipizide is metabolized by CYP2C9 and CYP2C19 to inactive metabolites, including 4-trans-Hydroxyglipizide . This metabolic phase can affect the therapy’s effectiveness .
Pharmacokinetics
4-trans-Hydroxyglipizide is mainly eliminated by hepatic biotransformation . Less than 10% of the initial dose of the drug can be detected in the urine and feces as unchanged glipizide . About 80% of the metabolites of glipizide, including 4-trans-Hydroxyglipizide, is excreted in the urine, while 10% is excreted in the feces .
Result of Action
The result of 4-trans-Hydroxyglipizide’s action would be similar to that of glipizide, given it is a metabolite of the latter. The primary therapeutic action of glipizide, and by extension 4-trans-Hydroxyglipizide, is to increase plasma concentrations of insulin . This leads to improved glycemic control in adults with type 2 diabetes mellitus .
Action Environment
The action, efficacy, and stability of 4-trans-Hydroxyglipizide can be influenced by various environmental factors. For instance, co-administered medicinal herbs can modify a drug’s pharmacokinetics, effectiveness, and toxicity . Also, alterations in glipizide plasma concentrations caused by metabolic phase variations can affect the therapy’s effectiveness .
Biochemische Analyse
Biochemical Properties
4-trans-Hydroxyglipizide is involved in various biochemical reactions primarily related to its role as a metabolite of glipizide. It interacts with several enzymes and proteins, including those involved in hepatic biotransformation. The compound undergoes enterohepatic circulation, which means it is reabsorbed from the intestine and returned to the liver . This interaction with hepatic enzymes is crucial for its metabolic processing and eventual elimination from the body.
Cellular Effects
4-trans-Hydroxyglipizide influences cellular processes by modulating the function of pancreatic beta cells. It enhances insulin secretion, which in turn affects cell signaling pathways related to glucose metabolism. This compound also impacts gene expression related to insulin production and secretion, thereby playing a significant role in maintaining glucose homeostasis .
Molecular Mechanism
At the molecular level, 4-trans-Hydroxyglipizide exerts its effects by binding to sulfonylurea receptors on pancreatic beta cells. This binding triggers a cascade of events leading to the closure of ATP-sensitive potassium channels, resulting in cell depolarization and subsequent insulin release. Additionally, it may influence enzyme activity involved in glucose metabolism, further contributing to its hypoglycemic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-trans-Hydroxyglipizide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-trans-Hydroxyglipizide maintains its activity over extended periods, although its efficacy may diminish due to gradual degradation .
Dosage Effects in Animal Models
The effects of 4-trans-Hydroxyglipizide vary with different dosages in animal models. At therapeutic doses, it effectively lowers blood glucose levels without significant adverse effects. At higher doses, it may cause hypoglycemia and other toxic effects. These dosage-dependent effects highlight the importance of careful dose management in clinical settings .
Metabolic Pathways
4-trans-Hydroxyglipizide is involved in metabolic pathways related to glucose regulation. It interacts with enzymes such as cytochrome P450s during its hepatic biotransformation. This interaction is essential for its conversion to active or inactive metabolites, which are then excreted from the body. The compound’s role in these pathways underscores its importance in maintaining metabolic balance .
Transport and Distribution
Within cells and tissues, 4-trans-Hydroxyglipizide is transported and distributed through various mechanisms. It is primarily eliminated by hepatic biotransformation, with less than 10% of the initial dose detected in urine and feces as unchanged glipizide . This distribution pattern is crucial for its pharmacokinetic profile and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 4-trans-Hydroxyglipizide is primarily within the liver, where it undergoes biotransformation. Its activity and function are influenced by its localization within hepatic cells, where it interacts with enzymes involved in its metabolism. This localization is essential for its role in glucose regulation and insulin secretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-trans-Hydroxyglipizide involves the hydroxylation of Glipizide. This process typically requires specific catalysts and reaction conditions to ensure the selective formation of the trans-isomer. Common catalysts used include transition metal complexes, which facilitate the hydroxylation reaction.
Industrial Production Methods: In an industrial setting, the production of 4-trans-Hydroxyglipizide is carried out using large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-trans-Hydroxyglipizide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and interaction with biological targets.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles like hydroxide ions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of 4-trans-Hydroxyglipizide, which contribute to its pharmacological activity.
Vergleich Mit ähnlichen Verbindungen
Glipizide
Glyburide
Gliclazide
Glimepiride
Repaglinide
Eigenschaften
IUPAC Name |
N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-methylpyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O5S/c1-14-12-24-19(13-23-14)20(28)22-11-10-15-2-8-18(9-3-15)32(30,31)26-21(29)25-16-4-6-17(27)7-5-16/h2-3,8-9,12-13,16-17,27H,4-7,10-11H2,1H3,(H,22,28)(H2,25,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQWQJBFAJEUHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38207-36-2 | |
Record name | trans-4'-Hydroxyglipizide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038207362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRANS-4'-HYDROXYGLIPIZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R9UDL8BU8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.